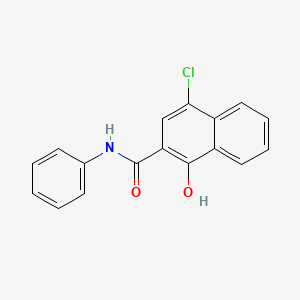
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide is a halogenated derivative of naphthalene carboxamide. This compound is known for its significant biological activities, particularly in inhibiting photosynthetic electron transport in photosystem II
Méthodes De Préparation
The synthesis of 4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves the halogenation of 1-hydroxynaphthalene-2-carboxanilide derivatives. The reaction conditions often include the use of halogenating agents such as chlorine or bromine in the presence of suitable solvents and catalysts . Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a model compound for studying halogenation reactions and the effects of halogen substituents on chemical reactivity.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. In photosynthetic systems, the compound inhibits photosynthetic electron transport by interacting with chlorophyll a and aromatic amino acids present in pigment-protein complexes, primarily in photosystem II . This inhibition disrupts the normal flow of electrons, leading to a decrease in photosynthetic efficiency.
Comparaison Avec Des Composés Similaires
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide can be compared with other similar compounds, such as:
- N-(3,5-dichlorophenyl)-1-hydroxy-naphthalene-2-carboxamide
- N-(4-bromo-3-chlorophenyl)-1-hydroxy-naphthalene-2-carboxamide
- N-(2,5-dibromophenyl)-1-hydroxy-naphthalene-2-carboxamide
- 1-hydroxy-N-(3,4,5-trichlorophenyl)naphthalene-2-carboxamide
These compounds share similar structural features but differ in the type and position of halogen substituents. The differences in halogenation patterns can significantly affect their biological activities and chemical properties .
Propriétés
Numéro CAS |
632299-12-8 |
|---|---|
Formule moléculaire |
C17H12ClNO2 |
Poids moléculaire |
297.7 g/mol |
Nom IUPAC |
4-chloro-1-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12ClNO2/c18-15-10-14(16(20)13-9-5-4-8-12(13)15)17(21)19-11-6-2-1-3-7-11/h1-10,20H,(H,19,21) |
Clé InChI |
UCAFNKUHZDYYTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


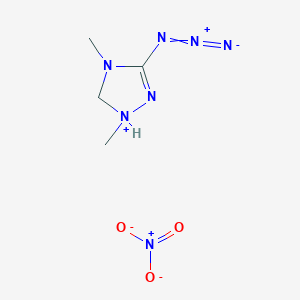
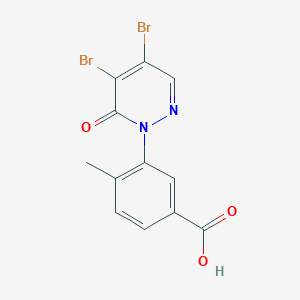
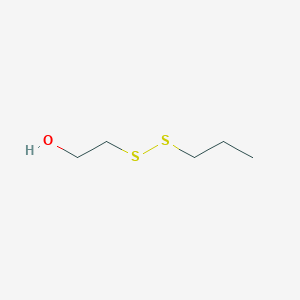
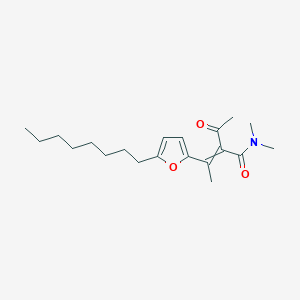
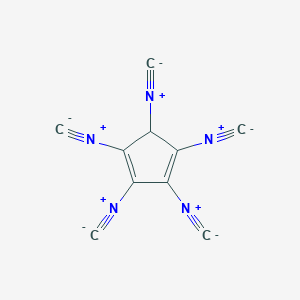
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
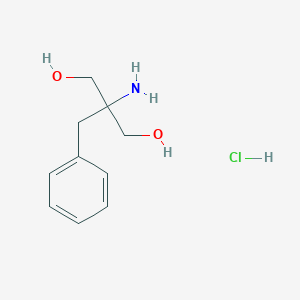
![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)
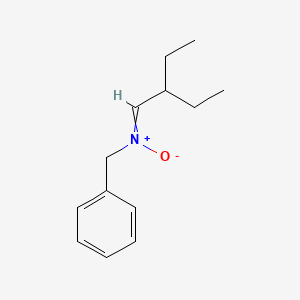
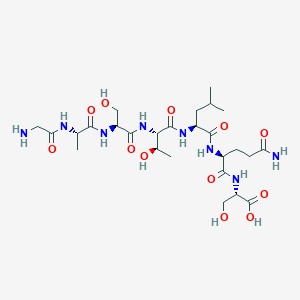
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-](/img/structure/B14220976.png)

